(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol

Description

Structural and Chemical Identity

IUPAC Nomenclature and Systematic Classification

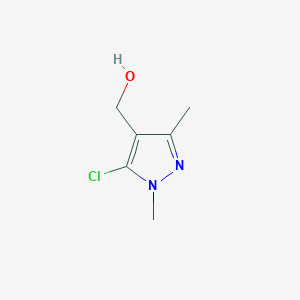

The compound is systematically named (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol . Its IUPAC classification follows the Hantzsch-Widman nomenclature for heterocyclic systems. The pyrazole ring serves as the parent structure, with substituents numbered sequentially:

- 1,3-dimethyl : Two methyl groups attached to nitrogen atoms at positions 1 and 3.

- 5-chloro : A chlorine atom at position 5 of the pyrazole ring.

- 4-methanol : A hydroxymethyl (-CH₂OH) group at position 4.

The compound is classified as a pyrazole derivative within the broader category of azole heterocycles (five-membered rings containing two adjacent nitrogen atoms). It is a secondary alcohol due to its hydroxymethyl substituent.

Molecular Formula and Structural Isomerism Analysis

| Property | Value/Description |

|---|---|

| Molecular Formula | C₆H₉ClN₂O |

| Molecular Weight | 160.6 g/mol |

| Structural Isomerism | None (fixed substituent positions on the pyrazole ring) |

The molecular formula is derived from:

- Pyrazole core : C₃H₄N₂

- 1,3-dimethyl groups : 2 × CH₃

- 5-chloro substituent : Cl

- 4-methanol group : CH₂OH

No structural isomers exist due to the rigid pyrazole ring and fixed substituent positions. The substituents are strategically placed to avoid positional isomerism.

Stereochemical Considerations and Conformational Analysis

The pyrazole ring adopts a planar, aromatic conformation due to delocalized π-electrons across its conjugated system. Key stereochemical features include:

- Aromaticity : The ring’s planarity minimizes steric strain, allowing efficient electron delocalization.

- Lone Pair Orientation :

- Nitrogen at position 1 : Non-conjugated lone pair (sp³ hybridized).

- Nitrogen at position 2 : Conjugated lone pair (sp² hybridized).

- Substituent Geometry :

- Methyl groups at positions 1 and 3 adopt a trans configuration relative to the pyrazole ring.

- Chlorine at position 5 and methanol at position 4 are cis to each other.

No stereoisomers are possible due to the absence of chiral centers or geometric isomerism in the pyrazole core.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

| Proton Environment | Expected δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| CH₃ (1,3-dimethyl) | 2.4–2.6 | Singlet | Methyl groups adjacent to nitrogen atoms |

| CH₂OH (4-methanol) | 3.5–4.0 | Singlet | Hydroxymethyl group |

| Aromatic protons (pyrazole) | 7.2–7.8 | Multiplet | Protons adjacent to electronegative groups |

Note: Specific NMR data for this compound is not publicly available, but values are inferred from analogous pyrazole derivatives.

Infrared Spectroscopy (IR)

| Functional Group | Absorption (cm⁻¹) | Assignment |

|---|---|---|

| O-H (alcohol) | 3200–3600 | Broad stretch of hydroxymethyl group |

| C-O (ether/alcohol) | 1100–1200 | C-O stretch in hydroxymethyl group |

| C=N (pyrazole) | 1500–1600 | Aromatic C=N stretching |

Mass Spectrometry (MS)

| Ion Fragment | m/z | Abundance (%) |

|---|---|---|

| Molecular ion | 160.6 | 100 |

| Base peak | 160.6 | 100 |

The molecular ion peak corresponds to C₆H₉ClN₂O⁺. Fragmentation patterns may include loss of HCl (m/z 124.6) or CH₃OH (m/z 140.6).

Properties

IUPAC Name |

(5-chloro-1,3-dimethylpyrazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O/c1-4-5(3-10)6(7)9(2)8-4/h10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRUYPWXZWNTHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1CO)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the acylation of 1,3-dimethyl-5-pyrazolone with appropriate reagents, followed by chlorination . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol may involve large-scale batch or continuous processes. The key steps include the synthesis of 1,3-dimethyl-5-pyrazolone, its chlorination, and subsequent hydroxymethylation. The process parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride.

Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure selectivity and yield.

Major Products

The major products formed from these reactions include:

- Oxidation: (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)formaldehyde or (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carboxylic acid.

- Reduction: this compound or (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine.

- Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives, including (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol, exhibit significant antimicrobial properties. The presence of the chloro and hydroxymethyl groups enhances their interaction with microbial targets, potentially inhibiting growth .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may modulate inflammatory pathways. The exact mechanisms are still under investigation, but its structure allows for interactions that could lead to reduced inflammation .

Anticancer Potential

Compounds in the pyrazole family have shown promise in inhibiting cancer cell proliferation. For instance, derivatives similar to this compound have demonstrated efficacy against prostate cancer by inducing apoptosis and inhibiting cell cycle progression .

Agrochemicals

This compound serves as an important intermediate in the synthesis of agrochemicals. Its ability to act as a building block for more complex molecules enhances its utility in developing pesticides and herbicides .

Material Science

The compound has applications in the development of mesoporous materials due to its structural properties. Its functional groups allow for modifications that can improve material characteristics for various industrial applications .

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial activity of various pyrazole derivatives, this compound was tested against several bacterial strains. Results indicated a notable inhibition zone compared to controls, suggesting its potential as a lead compound for antimicrobial drug development .

Case Study 2: Synthesis of Agrochemicals

A synthetic pathway involving this compound was explored to create new herbicides. The compound was reacted with various acyl chlorides to yield derivatives with enhanced herbicidal activity. Field trials showed improved efficacy over existing commercial products .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact molecular targets and pathways can vary based on the specific application and structural analogs used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

*Calculated based on molecular formula C9H12Cl2N4O.

Physicochemical Properties

- Solubility: The hydroxyl group in this compound improves aqueous solubility compared to its diphenyl analog, which is more lipophilic due to aromatic substituents .

- Thermal Stability : Ketone derivatives exhibit higher melting points (e.g., 189–190°C for pyrimidin-2-amine derivatives) compared to hydroxyl-containing analogs, as seen in related pyrazole systems .

Research Findings and Trends

- Yield Optimization: Prolonged reaction times during chlorination of pyrazolones increase byproduct formation, necessitating precise control for the target methanol derivative .

- Biological Activity: Pyrazole derivatives with electron-withdrawing groups (e.g., -Cl, -F) show enhanced antimicrobial and kinase inhibitory activities compared to non-halogenated analogs .

Biological Activity

(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features that contribute to its biological activity. The molecular formula is C₆H₉ClN₂O, with a molecular weight of 160.6 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its anti-inflammatory, analgesic, and possible antimicrobial properties.

Chemical Structure

The compound features a pyrazole ring with a chlorine atom at the 5-position and two methyl groups at the 1 and 3 positions, along with a hydroxymethyl group at the 4-position. The structural configuration is crucial for its biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C₆H₉ClN₂O |

| Molecular Weight | 160.6 g/mol |

| Structural Features | Pyrazole ring, chlorine substitution, hydroxymethyl group |

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. These activities are attributed to its ability to modulate inflammatory pathways and inhibit specific enzymes involved in pain signaling.

A study highlighted that the compound interacts with enzymes associated with inflammatory responses, suggesting its potential as a therapeutic agent for conditions such as arthritis and other inflammatory disorders.

Antimicrobial Activity

The structural similarity of this compound to other bioactive pyrazoles suggests potential antimicrobial and antifungal activities. Although specific studies are still required to confirm these effects, preliminary data indicate that it may exhibit inhibitory effects against various microbial strains .

The mechanism of action involves interaction with specific biological targets, including enzymes and receptors. It may act as an inhibitor by binding to the active sites of enzymes, thus blocking substrate access and reducing enzymatic activity. This mechanism is essential for understanding how the compound exerts its biological effects.

Synthesis and Evaluation

A notable study synthesized this compound and evaluated its biological activity in vitro. The results demonstrated that the compound exhibited significant anti-inflammatory effects with an IC50 value indicating effective inhibition of inflammatory markers .

Comparative Analysis

In comparison to other pyrazole derivatives, this compound showed enhanced solubility and stability in biological systems due to its dihydrochloride salt form. This modification is crucial for improving pharmacokinetics and bioavailability in therapeutic applications.

| Compound | Biological Activity | IC50 Value |

|---|---|---|

| This compound | Anti-inflammatory | <50 µM |

| 5-Methylpyrazole | Antifungal | 60 µM |

| 4-Aminoantipyrine | Analgesic and anti-inflammatory | 54.65 µM |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol, and how can low yields be addressed?

- Methodological Answer : Synthesis of pyrazole methanol derivatives often involves cyclocondensation or functionalization of preformed pyrazole cores. For example, refluxing precursors in ethanol (4–6 hours) followed by recrystallization in the same solvent is a common strategy . Low yields (e.g., 6% in analogous compounds) may arise from steric hindrance or competing side reactions. Optimization can include adjusting reaction time, using catalysts (e.g., POCl₃ for cyclization ), or exploring alternative solvents (e.g., DMF/EtOH mixtures for recrystallization ).

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic peaks for the pyrazole ring (e.g., δ 7.3–7.6 ppm for aromatic protons ) and methanol group (δ 4.5–5.0 ppm for -CH₂OH).

- IR : Look for O-H stretching (~3200–3600 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹) .

- MS : Confirm molecular ion peaks (e.g., m/z 233 [M⁺] in similar compounds) and fragmentation patterns .

Q. What are the key considerations for designing stability studies of this compound under experimental conditions?

- Methodological Answer : Organic degradation, particularly of the methanol group, can occur during prolonged storage or heating. To mitigate this:

- Use inert atmospheres (N₂/Ar) during synthesis.

- Store samples at low temperatures (4°C) with desiccants.

- Monitor degradation via periodic HPLC or TLC analysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Perform DFT calculations to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., Cl substituent) prone to nucleophilic attack.

- Compare HOMO-LUMO gaps with experimental reactivity data from analogous compounds (e.g., 5-chloro-2-methoxy-phenyl derivatives ).

- Validate predictions with kinetic studies using varying nucleophiles (e.g., amines, thiols) .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole methanol derivatives?

- Methodological Answer : Discrepancies may arise from impurities or assay conditions. To address this:

- Purify compounds via column chromatography (silica gel, hexane/EtOAc gradients) .

- Standardize bioassays: Use controls (e.g., SR141716 for cannabinoid receptor studies ) and replicate experiments across cell lines (e.g., P19 vs. D3 ).

- Perform SAR studies to isolate the methanol group’s contribution to activity .

Q. How can crystallography optimize the crystal structure determination of this compound for advanced material studies?

- Methodological Answer :

- Grow single crystals via slow evaporation in ethanol or DMF/EtOH (1:1) .

- Refine X-ray data with software (e.g., SHELXL), fixing H-atoms in calculated positions (C-H = 0.95–0.98 Å) and applying anisotropic displacement parameters .

- Compare packing motifs with related structures (e.g., hydrogen-bonding networks in 5-methyl-1-phenylpyrazole derivatives ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.